molecular formula C13H19NO3 B14683648 2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol CAS No. 25458-18-8

2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol

Cat. No.: B14683648
CAS No.: 25458-18-8
M. Wt: 237.29 g/mol
InChI Key: BQFURWUNRXFNFQ-UHFFFAOYSA-N
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Description

2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to an amino group and a substituted phenyl group. The compound’s structure includes a methoxy group (-OCH3) attached to the phenyl ring, which influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and 2-amino-2-methylpropan-1-ol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The presence of the methoxy groups and the hydroxyl group plays a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxybenzaldehyde
  • 2-Amino-2-methylpropan-1-ol

Uniqueness

2-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-2-methylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imine and hydroxyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

25458-18-8

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol

InChI

InChI=1S/C13H19NO3/c1-13(2,9-15)14-8-10-5-6-11(16-3)12(7-10)17-4/h5-8,15H,9H2,1-4H3

InChI Key

BQFURWUNRXFNFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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